![molecular formula C8H7BrN2O B1449867 6-bromo-2-methyl-2H-indazol-5-ol CAS No. 1403767-25-8](/img/structure/B1449867.png)
6-bromo-2-methyl-2H-indazol-5-ol
Overview
Description
Scientific Research Applications
Synthetic Approaches
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The synthesis of 2H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and the consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Medicinal Applications
Indazole compounds have been found to have several medicinal applications. They can act as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Inhibitor of Cyclo-oxygenase-2 (COX-2)
6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB, 5), a novel inhibitor of cyclo-oxygenase-2 (COX-2), was investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Antitumor Activity
Indazole compounds have shown significant antitumor activity . This makes them a potential candidate for cancer treatment research.
Insecticidal Properties
Indazole compounds have been found to possess insecticidal properties . This could make them useful in the development of new insecticides.
Antiprotozoal Activity
Indazole compounds have demonstrated antiprotozoal activity . This suggests they could be used in the treatment of diseases caused by protozoa.
Antiviral Properties
Indazole compounds have also shown antiviral properties . This indicates their potential use in the development of antiviral drugs.
Safety and Hazards
“6-bromo-2-methyl-2H-indazol-5-ol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Mechanism of Action
Target of Action
Indazole-containing compounds, which include 6-bromo-2-methyl-2h-indazol-5-ol, have been noted for their wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
It’s known that indazole derivatives can act as selective inhibitors of certain kinases, which play a role in the treatment of diseases such as cancer .
Result of Action
Indazole derivatives have been associated with a range of therapeutic effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-bromo-2-methyl-2H-indazol-5-ol. For instance, the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-bromo-2-methylindazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-5-2-8(12)6(9)3-7(5)10-11/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDVKAZOEWYONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-methyl-2H-indazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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